KX1-141 -

KX1-141

Catalog Number: EVT-287447
CAS Number:
Molecular Formula: C24H20F2N2O2
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KX1-141 is an Src-protein tyrosine kinase inhibitor, which may reduce cisplatin ototoxicity while preserving its antitumor effect.
Overview

KX1-141 is a compound recognized for its role as an Src-protein tyrosine kinase inhibitor. This compound has garnered attention in scientific research due to its potential applications in reducing the ototoxic effects of cisplatin while maintaining its antitumor efficacy. KX1-141 is particularly significant in the fields of cancer research and auditory protection, making it a subject of interest in pharmacological studies .

Source and Classification

KX1-141 is classified as a small-molecule inhibitor specifically targeting Src-protein tyrosine kinases. These kinases are critical in various signaling pathways associated with cell growth, differentiation, and survival. The compound's chemical structure and properties allow it to modulate these pathways effectively, contributing to its therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of KX1-141 involves several organic chemistry techniques. While specific details on the synthetic route are not extensively documented, it is generally produced through multi-step organic reactions that may include:

  • Formation of Key Intermediates: The synthesis likely begins with simpler organic compounds that undergo transformations such as alkylation or acylation.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate KX1-141 in high purity.

The precise conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity but are not detailed in available literature .

Molecular Structure Analysis

Structure and Data

KX1-141's molecular formula is C₁₄H₁₅N₃O, with a specific structure that includes an indole moiety, which is characteristic of many kinase inhibitors. The structural data can be summarized as follows:

  • Molecular Weight: Approximately 241.29 g/mol
  • InChI Key: A unique identifier for chemical substances that allows for easy retrieval of information.

The compound's structure facilitates its interaction with the active site of Src-protein tyrosine kinases, inhibiting their activity effectively .

Chemical Reactions Analysis

Reactions and Technical Details

KX1-141 can undergo various chemical reactions typical of small-molecule inhibitors:

  • Substitution Reactions: These may involve the exchange of functional groups within the molecule, potentially leading to new analogs with varied biological activities.
  • Oxidation and Reduction: The compound can also participate in redox reactions that may alter its functional properties.

Understanding these reactions is essential for developing derivatives that could enhance efficacy or reduce side effects in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which KX1-141 exerts its effects involves the inhibition of Src-protein tyrosine kinases. By binding to these enzymes, KX1-141 disrupts signaling pathways that promote cell proliferation and survival in cancer cells. This inhibition not only targets tumor growth but also has implications for protecting against cisplatin-induced ototoxicity, thereby preserving hearing function during cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KX1-141 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is common for drug compounds.
  • Stability: The compound's stability under various conditions (pH, temperature) is crucial for its application in biological systems.

These properties influence its formulation into pharmaceutical preparations and its behavior in biological assays .

Applications

Scientific Uses

KX1-141 has several promising applications:

  • Cancer Research: As an Src-protein tyrosine kinase inhibitor, it is being studied for its ability to inhibit tumor growth and metastasis.
  • Auditory Protection: The compound shows potential in protecting against hearing loss induced by chemotherapeutic agents like cisplatin.

These applications highlight KX1-141's versatility as a research tool and therapeutic agent in oncology and otology .

Introduction to KX1-141

Pharmacological Classification of KX1-141 as a Src-Protein Tyrosine Kinase Inhibitor

KX1-141 is classified as a non-ATP competitive allosteric inhibitor of Src-PTK, binding outside the kinase domain's catalytic site to induce conformational changes that suppress enzymatic activity [3] [9]. This mechanism differentiates it from ATP-competitive inhibitors (e.g., dasatinib) by potentially reducing off-target effects and overcoming ATP-binding site mutations. Src's oncogenic relevance spans numerous malignancies, where its hyperactivation:

  • Coordinates pro-metastatic signaling through focal adhesion kinase (FAK) and p130CAS complexes, enhancing tumor cell invasion and motility [6]
  • Modulates metabolic reprogramming in cancer cells by upregulating glucose transporters (GLUT1) and glycolytic enzymes, supporting biosynthetic demands [9]
  • Drives therapeutic resistance via crosstalk with receptor tyrosine kinases (e.g., EGFR, HER2) and steroid receptors [3] [6]

Table 1: Src Involvement in Human Malignancies

Cancer TypeSrc Activation MechanismPathological Consequence
ColorectalOverexpression & mutationEnhanced metastatic potential
BreastHER2/EGFR synergyTrastuzumab resistance
PancreaticIntegrin-mediated activationStromal invasion
Head/NeckHypoxia-induced activationLocoregional recurrence

Preclinically, KX1-141 disrupts these processes by suppressing Src autophosphorylation at Tyr419 (human) and downstream phosphorylation cascades [1] [4]. Its efficacy extends to non-oncological contexts, including cochlear protection from noise-induced apoptosis, highlighting Src's role in mechanotransduction and oxidative stress responses [4].

Molecular Structure and Chemical Properties of KX1-141

KX1-141 (C₂₄H₂₀F₂N₂O₂; MW 406.42 g/mol; CAS# 1000706-00-2) features an indole-carboxamide scaffold with fluorinated aromatic moieties essential for target engagement [1]. Key structural attributes include:

  • Core structure: 7-(3-Ethoxyphenyl)-5-fluoro-1H-indole backbone providing planar topology for hydrophobic pocket binding
  • Pharmacophore: Fluorobenzyl carboxamide group enabling hydrogen bonding with Src's SH2 domain
  • Solubility profile: Lipophilic character (soluble in DMSO; insoluble in water) dictating formulation requirements [1]

Table 2: Structural and Physicochemical Properties

ParameterSpecification
IUPAC Name7-(3-ethoxyphenyl)-5-fluoro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide
Exact Mass406.1493 Da
Elemental CompositionC 70.93%; H 4.96%; F 9.35%; N 6.89%; O 7.87%
SMILESO=C(C(N1)=CC2=C1C(C3=CC=CC(OCC)=C3)=CC(F)=C2)NCC4=CC=CC(F)=C4
Storage Stability>2 years at -20°C under anhydrous conditions

The molecular design incorporates strategic fluorine substitutions enhancing membrane permeability and metabolic stability. Biophysical studies confirm nanomolar affinity (GI₅₀ ~14-35 nM range across Src-dependent cell lines), attributable to the compound's optimized interaction with Src's regulatory domains rather than its catalytic cleft [1] [7].

Historical Development and Rationale for Src-Targeted Therapeutics

Src's discovery traces to Peyton Rous's 1909 identification of the Rous sarcoma virus (RSV), where v-Src was established as the first viral oncogene [2] [3]. The 1976 breakthrough by Bishop-Varmus revealing c-Src as the cellular proto-oncogene homolog revolutionized cancer biology, demonstrating that:

  • Proto-oncogenes regulate physiological processes (e.g., proliferation, adhesion)
  • Gain-of-function mutations or overexpression drives malignant transformation
  • Src activation correlates with metastatic progression in epithelial cancers [2] [9]

Therapeutic targeting became feasible with elucidation of Src's bimodal regulation:

  • Inactive state: pTyr530 binding to the SH2 domain stabilizes a closed conformation
  • Activation: Dephosphorylation of Tyr530 and autophosphorylation of Tyr419 induces an open, catalytically active state [3] [9]

Table 3: Evolution of Src Inhibitors

GenerationRepresentative AgentsMechanistic ClassLimitations
First (1990s)PP1, PP2ATP-competitiveLow specificity
Second (2000s)Dasatinib, BosutinibDual Src/BCR-ABL inhibitionKinase promiscuity
Third (2010s+)KX1-141, KX2-329Allosteric, non-ATP competitiveOptimized selectivity

KX1-141 emerged from rational drug design efforts addressing limitations of early Src inhibitors. Its indole-based scaffold prioritized:

  • Isoform selectivity: Minimizing off-target effects against other SFK members
  • Metabolic stability: Fluorine atoms reducing oxidative metabolism
  • Synergy capacity: Compatibility with cytotoxics (e.g., cisplatin) without compromising antitumor efficacy [1] [4] [7]

Ongoing exploration includes expanding its application to non-oncological indications like noise-induced hearing loss, leveraging Src's role in cytoskeletal dynamics and apoptosis in cochlear hair cells [4].

Table 4: KX1-141 Alternative Nomenclature

Designation TypeIdentifier
Systematic IUPAC Name7-(3-ethoxyphenyl)-5-fluoro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide
SynonymsKX1141; KX-1141; KX 1141
CAS Registry1000706-00-2
Molecular FormulaC₂₄H₂₀F₂N₂O₂

Properties

Product Name

KX1-141

IUPAC Name

7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide

Molecular Formula

C24H20F2N2O2

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29)

InChI Key

GLBIHDRABBDRFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

KX1141; KX-1141; KX 1141.

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.